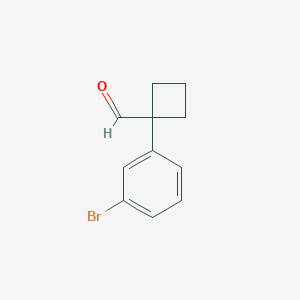
1-(3-Bromophenyl)cyclobutanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)cyclobutanecarboxaldehyde is an organic compound characterized by a cyclobutane ring attached to a bromophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)cyclobutanecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)cyclobutanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: 1-(3-Bromophenyl)cyclobutanecarboxylic acid.
Reduction: 1-(3-Bromophenyl)cyclobutanemethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)cyclobutanecarboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclobutanecarboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the bromophenyl group can participate in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)cyclopropanecarboxylic acid
- 1-(4-Bromophenyl)cyclopropanecarboxylic acid
- 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Comparison: 1-(3-Bromophenyl)cyclobutanecarboxaldehyde is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to cyclopropane derivatives. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
1-(3-bromophenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H11BrO/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7-8H,2,5-6H2 |
InChI Key |
PFKLAMIPWWHXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















